![molecular formula C12H9N3O B2566831 3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one CAS No. 372164-79-9](/img/structure/B2566831.png)
3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. For instance, Desai et al. synthesized a compound similar to the one and evaluated its antimicrobial potential . Another study reported the synthesis of a related compound through the oxidation of 3-(4-chloro-1H-imidazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-ones with mercuric (II) acetate .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives have been found to show a broad range of chemical reactions. For example, a study by Narasimhan et al. synthesized a compound using a tube dilution method for the determination of antimicrobial potential .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Aurora A and B Inhibition
Tripolin B is an ATP-competitive inhibitor of Aurora A and B . The Aurora kinases are a family of mitotic regulators that exhibit gain of function in tumor cells, making them useful targets for cancer therapeutic development . The IC50 values for Aurora A and B are 2.5 and 6 μM respectively .
Kinase Inhibition
In addition to Aurora A and B, Tripolin B also inhibits other kinases such as KDR, IGF1R, EGFR, and FGFR . The IC50 values for these kinases are 6.5, 13, 72, and 38 μM respectively . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and metabolism.
Cancer Therapeutics
Given its ability to inhibit Aurora kinases and other kinases, Tripolin B has potential applications in cancer therapeutics . By inhibiting these kinases, it could potentially disrupt the proliferation of cancer cells and induce apoptosis.
Cell Cycle Regulation
Aurora kinases, which Tripolin B inhibits, are key regulators of the cell cycle . Therefore, Tripolin B could potentially be used to study cell cycle regulation and the effects of disrupting this process.
Drug Development
Tripolin B’s ability to inhibit multiple kinases makes it a valuable tool in drug development . It could serve as a lead compound for the development of new drugs targeting these kinases.
Molecular Biology Research
Tripolin B can be used in molecular biology research to study the roles of Aurora A, Aurora B, and other kinases in various biological processes . Its use can help researchers gain a better understanding of these processes at the molecular level.
Mechanism of Action
Target of Action
Tripolin B, also known as HTS-05058 or 3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one, is primarily an ATP-competitive inhibitor of Aurora A and B . Aurora A and B are kinases that play crucial roles in cell division . In addition to Aurora A and B, Tripolin B also inhibits other kinases such as EGFR, FGFR, KDR, and IGF1R .
Mode of Action
Tripolin B interacts with its targets, Aurora A and B, by competing with ATP, thereby inhibiting the kinase activity of these proteins . This interaction results in a reduction in the phosphorylation of proteins downstream of these kinases .
Biochemical Pathways
The inhibition of Aurora A and B by Tripolin B affects several biochemical pathways. Aurora A and B are involved in the regulation of mitotic spindle assembly, and their inhibition can lead to defects in this process . Additionally, the inhibition of EGFR, FGFR, KDR, and IGF1R can affect various signaling pathways related to cell growth and survival .
Result of Action
The molecular and cellular effects of Tripolin B’s action primarily involve changes in cell division. By inhibiting Aurora A and B, Tripolin B can disrupt the formation and function of the mitotic spindle, potentially leading to cell cycle arrest or apoptosis . The inhibition of other kinases such as EGFR, FGFR, KDR, and IGF1R can also lead to changes in cell growth and survival .
Safety and Hazards
Future Directions
While specific future directions for “3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one” are not available, imidazole derivatives in general have a broad range of potential applications in the development of new drugs . They are of great importance in heterocyclic chemistry and have high chemotherapeutic values .
properties
IUPAC Name |
(3Z)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGZPWAAPPXRB-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CN=CN3)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one |
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